molecular formula C13H13F3N2O2 B2660640 N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide CAS No. 1333732-98-1

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide

Cat. No. B2660640
CAS RN: 1333732-98-1
M. Wt: 286.254
InChI Key: XFVCRPQTSQCCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission and potential therapeutic benefits.

Mechanism of Action

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide acts as a competitive inhibitor of GABA-AT, binding to the active site of the enzyme and preventing it from breaking down GABA. This leads to an increase in GABA levels and enhanced GABAergic neurotransmission. The exact mechanism of action of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide is still being studied, but it is believed to involve the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has been shown to have a range of biochemical and physiological effects in animal models. These include increased GABA levels, enhanced GABAergic neurotransmission, reduced glutamate levels, and increased levels of various neurotrophic factors. N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of GABA-AT and does not affect other enzymes or neurotransmitter systems. It has also been shown to have good bioavailability and pharmacokinetic properties. However, N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has shown promise as a potential therapeutic agent for various neurological and psychiatric disorders. Future research could focus on optimizing the synthesis method of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide to improve yields and purity. Moreover, further studies are needed to investigate the long-term safety and efficacy of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide in human subjects. Finally, N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide could also be studied for its potential therapeutic applications in other disorders, such as addiction and neurodegenerative diseases.

Synthesis Methods

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide can be synthesized using a multi-step process involving the reaction of various reagents and intermediates. The synthesis method of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has been extensively studied and optimized to achieve high yields and purity. The detailed synthesis method is beyond the scope of this paper.

Scientific Research Applications

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide can enhance GABAergic neurotransmission and reduce seizures in animal models of epilepsy. Moreover, N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of anxiety and depression.

properties

IUPAC Name

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-18(9-8-17)12(19)7-6-10-4-2-3-5-11(10)20-13(14,15)16/h2-5H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVCRPQTSQCCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)CCC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.